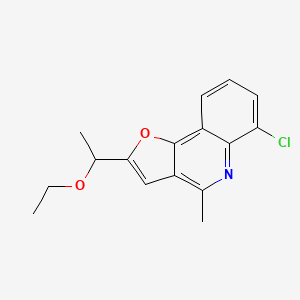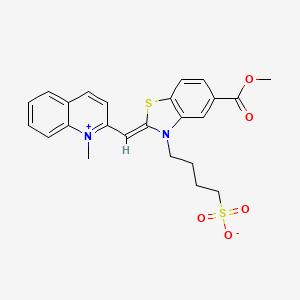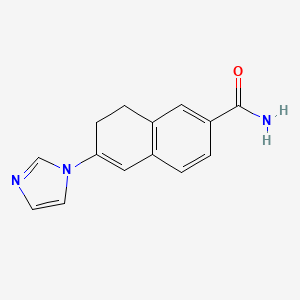
2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- is a compound that features a naphthalene moiety fused with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The naphthalene moiety may also contribute to the compound’s ability to intercalate with DNA or interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxamide: Lacks the imidazole ring, resulting in different chemical properties and applications.
7,8-Dihydro-6-(1H-imidazol-1-yl)-naphthalene: Similar structure but without the carboxamide group, affecting its reactivity and biological activity.
Uniqueness: 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
135922-30-4 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
6-imidazol-1-yl-7,8-dihydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-14(18)12-2-1-11-8-13(4-3-10(11)7-12)17-6-5-16-9-17/h1-2,5-9H,3-4H2,(H2,15,18) |
Clé InChI |
CILUDWUKEQKARO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(=O)N)C=C1N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
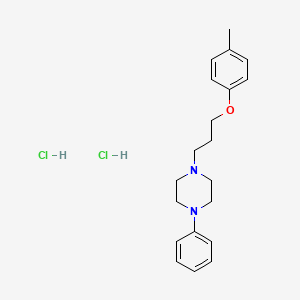
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
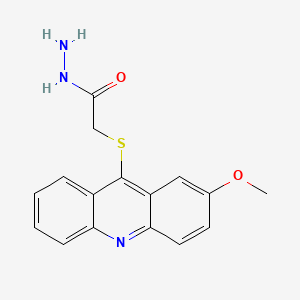
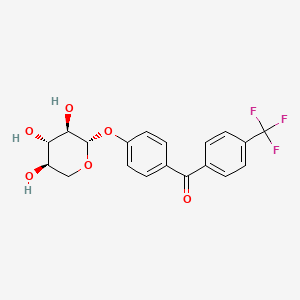
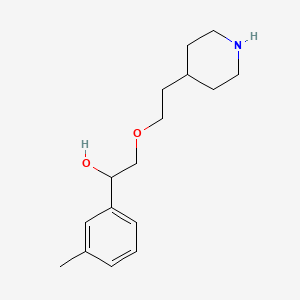




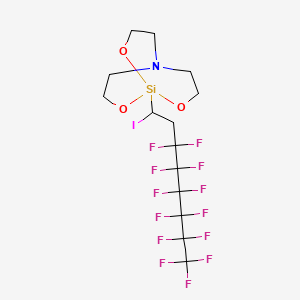
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)
